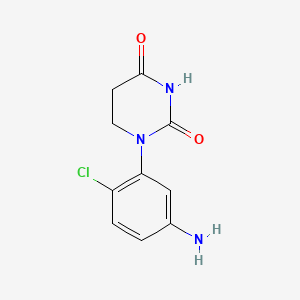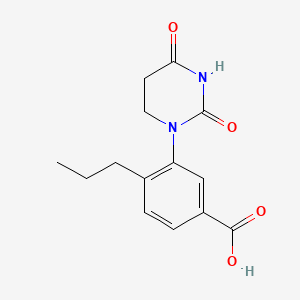
2-Chloro-5-(2,4-dioxohexahydropyrimidin-1-yl)-4-methyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid is a synthetic organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a diazinanone moiety, and a methyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Substitution: Introduction of the chloro group.
Cyclization: Formation of the diazinanone ring.
Carboxylation: Introduction of the carboxylic acid group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the diazinanone moiety to a more reduced form.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups in place of the chloro group.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4-methylbenzoic acid: Lacks the diazinanone moiety.
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid: Lacks the chloro group.
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the methyl group.
Uniqueness
The presence of both the chloro group and the diazinanone moiety in 2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid may confer unique chemical and biological properties, making it distinct from its analogs. These unique features could be exploited in various applications, from drug development to materials science.
Propriétés
Formule moléculaire |
C12H11ClN2O4 |
|---|---|
Poids moléculaire |
282.68 g/mol |
Nom IUPAC |
2-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C12H11ClN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
Clé InChI |
ZSKHIWGPECVQMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


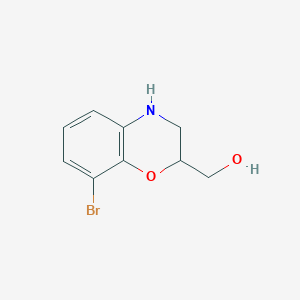
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)
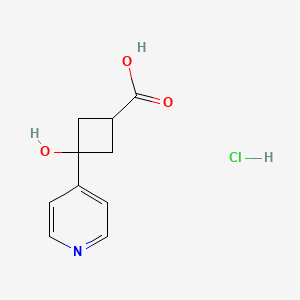
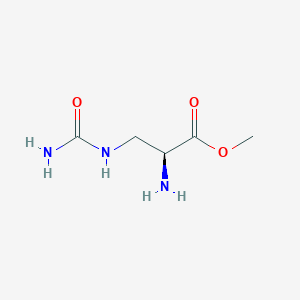
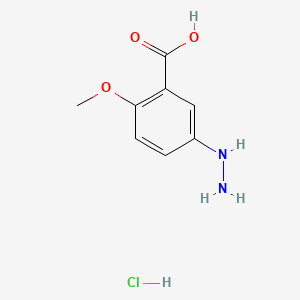
![8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
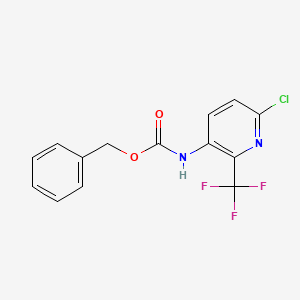
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)
![Benzyl 5-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13499130.png)
